tri-tert-butylphosphine properties and structure
tri-tert-butylphosphine properties and structure
An In-depth Technical Guide to Tri-tert-butylphosphine: Properties, Structure, and Applications
Introduction
Tri-tert-butylphosphine, often abbreviated as P(t-Bu)₃ or TTBP, is a sterically demanding and highly electron-rich organophosphorus compound.[1] Its unique combination of steric bulk and electronic properties makes it an exceptionally effective ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions which are fundamental to modern organic synthesis and drug development.[2][3] This guide provides a comprehensive overview of the core properties, structure, synthesis, and handling of tri-tert-butylphosphine for researchers, scientists, and drug development professionals.
Core Properties
Tri-tert-butylphosphine is a pyrophoric, air- and moisture-sensitive solid at room temperature, often appearing as a white crystalline substance or a colorless to light yellow liquid when melted.[1][3][4] Due to its reactive nature, it is frequently handled as a more stable precursor, such as tri-tert-butylphosphonium tetrafluoroborate (B81430) ([P(t-Bu)₃H]BF₄), or as a solution in an inert solvent like THF or hexanes.[2][4]
Physical and Chemical Properties
The key physical and chemical properties of tri-tert-butylphosphine are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13716-12-6 | [2] |
| Molecular Formula | C₁₂H₂₇P | [2] |
| Molecular Weight | 202.32 g/mol | [2] |
| Appearance | White solid or colorless to light yellow liquid | [1][4][5] |
| Melting Point | 30-35 °C (lit.) | [4][6] |
| Boiling Point | 102-103 °C at 13 mmHg (lit.) | [4][6] |
| Density | 0.834 - 0.861 g/mL at 20-25 °C (lit.) | [6][7] |
| Flash Point | -17 °C (1.4 °F) | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1][3] |
| Sensitivity | Air and moisture sensitive; pyrophoric (spontaneously flammable in air). | [1][8][9] |
Structural and Electronic Properties
The catalytic efficacy of tri-tert-butylphosphine is a direct result of its unique structural and electronic characteristics. The central phosphorus atom is bonded to three sterically bulky tert-butyl groups.[1] This arrangement leads to significant steric hindrance around a coordinated metal center and simultaneously enhances the electron-donating nature of the phosphorus atom.[1][2]
| Property | Value / Description | Reference(s) |
| Structure | A central phosphorus atom bonded to three tert-butyl groups. | [1] |
| Cone Angle (Tolman) | 182° | [10][11] |
| Electronic Profile | Strong σ-donor; highly electron-releasing ligand due to the inductive effect of the three tert-butyl groups. | [1][2] |
| Proton Affinity | ~233.5 kcal/mol (Calculated) | [12] |
The Tolman cone angle is a measure of the steric bulk of a phosphine (B1218219) ligand, defined as the solid angle formed with the metal at the vertex and the hydrogen atoms at the perimeter of the cone.[13]
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of tri-tert-butylphosphine and its metal complexes.[2]
| Technique | Chemical Shift (δ) / Key Features | Reference(s) |
| ¹H NMR | A single resonance corresponding to the 27 equivalent protons of the tert-butyl groups. | [2][14][15] |
| ¹³C NMR | Resonances corresponding to the quaternary and methyl carbons of the tert-butyl groups. | [14] |
| ³¹P NMR | Highly sensitive to the electronic environment of the phosphorus atom; a characteristic chemical shift confirms the structure. | [2][14][16] |
| IR (for [P(t-Bu)₃H]BF₄) | Key bands at 3003, 1474, 1382, 1179, 1052, 1029, 907, 885, 726 cm⁻¹ (ATR). | [17] |
Structure and Catalytic Function Relationship
The exceptional performance of tri-tert-butylphosphine in catalysis stems from the synergistic interplay of its steric and electronic properties. The bulky tert-butyl groups create a large cone angle, which influences the coordination sphere of the metal center. This steric hindrance promotes the reductive elimination step, which is often the product-forming step in a catalytic cycle. Simultaneously, the strong electron-donating character of the ligand increases the electron density on the metal, making it more nucleophilic and accelerating the rate-limiting oxidative addition step.[2][3]
Experimental Protocols
Synthesis of Tri-tert-butylphosphine via Grignard Reagent
A common and foundational method for synthesizing tri-tert-butylphosphine involves the reaction of a tert-butyl Grignard reagent with phosphorus trichloride (B1173362) (PCl₃).[2][18] Overcoming steric hindrance to achieve full substitution is a key challenge.[2]
Protocol:
-
Apparatus Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser, and the entire system is dried and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Suspension: To the flask, add copper(I) iodide (CuI) and lithium bromide (LiBr) as catalysts, followed by an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[18]
-
Initial Cooling: Cool the suspension in an ice bath.
-
Reagent Addition: Add phosphorus trichloride (PCl₃) to the cooled suspension.
-
Grignard Addition: Slowly add a solution of tert-butylmagnesium chloride (t-BuMgCl) via the dropping funnel, ensuring the internal temperature is maintained at a low level (e.g., below 8-10 °C) during the initial phase of the addition to control the exothermic reaction.[17]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for several hours (e.g., 12-14 hours) to ensure the reaction goes to completion.[17]
-
Workup: The reaction is carefully quenched by the slow addition of a degassed aqueous solution.
-
Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation.[19][20]
Safe Handling and Storage
Due to its pyrophoric and corrosive nature, tri-tert-butylphosphine requires stringent handling protocols.[8][9]
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent contact with air and moisture.[1][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[8][21]
-
Tools: Use spark-proof tools and explosion-proof equipment.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas.[22] It should be stored away from heat, sparks, open flames, and incompatible materials.[21][22]
-
Spills: Spills should be absorbed with an inert material like vermiculite (B1170534) or sand and collected in a suitable container for disposal.[8][21] Do not use water to extinguish fires involving this compound; use a dry chemical, foam, or carbon dioxide extinguisher.[8]
Applications in Drug Development and Catalysis
Tri-tert-butylphosphine is a premier ligand for numerous palladium-catalyzed cross-coupling reactions that are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][4] Its effectiveness allows for reactions to be conducted under mild conditions with high efficiency and selectivity.[4]
Key Applications:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between arylboronic acids and aryl halides.[2][3]
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[2]
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[2]
-
Heck Reaction: Formation of C-C bonds between alkenes and aryl halides.[2]
-
α-Arylation of Carbonyls: Used with Pd(dba)₂ for the α-arylation of enol ethers.[3]
The diagram below illustrates the general catalytic cycle for a Pd-catalyzed cross-coupling reaction, highlighting the steps accelerated by the P(t-Bu)₃ ligand.
Conclusion
Tri-tert-butylphosphine is a powerful tool in the arsenal (B13267) of synthetic chemists. Its well-defined structural features give rise to a unique combination of steric and electronic properties that translate into exceptional catalytic activity. A thorough understanding of its properties, coupled with strict adherence to safe handling protocols, enables researchers to leverage this remarkable ligand for the efficient synthesis of complex molecules in academic and industrial settings, including the development of novel pharmaceuticals.
References
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